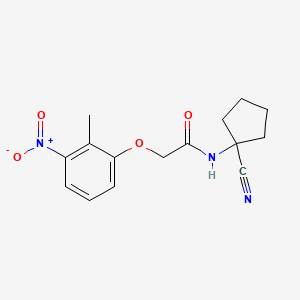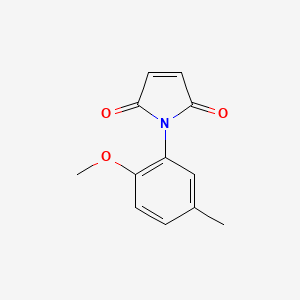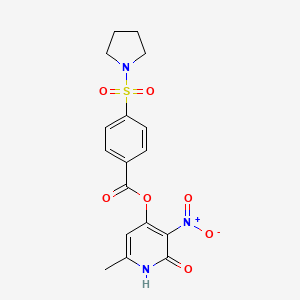![molecular formula C18H13ClF3N B2871776 N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline CAS No. 861208-85-7](/img/structure/B2871776.png)
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline” is a chemical compound. It is a specialty chemical, and it’s not widely documented in the literature .
Chemical Reactions Analysis
The chemical reactions involving this compound are not documented in the available literature .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing Films
Naphthalene diimides (NDIs), related to the compound , have been used to develop fluorescent sensing films. A study by (Fan et al., 2016) demonstrated the use of modified NDIs for creating films that are sensitive and selective to the presence of aniline vapor. The response of these films to aniline vapor is immediate and reversible, indicating potential applications in environmental monitoring and chemical detection.
Applications in Supramolecular Chemistry and Sensors
NDIs have diverse applications in supramolecular chemistry, sensors, host-guest complexes for molecular switching devices, and in the development of gelators for sensing aromatic systems. (Kobaisi et al., 2016) explored the use of NDIs in catalysis through anion-π interactions and their intercalations with DNA for medicinal applications. This wide range of applications showcases the versatility of NDIs in scientific research.
Regioselectivity in Nucleophilic Substitution
Research by (Suraru & Würthner, 2013) focused on the regioselectivity of nucleophilic substitution of tetrabromosubstituted naphthalene diimides with aniline, a process relevant to the synthesis and functionalization of NDIs. Understanding this regioselectivity is crucial for the synthesis of specific NDI derivatives for various applications.
Organic Thin-Film Transistors
NDIs have been employed in the development of n-channel organic thin-film transistors (OTFTs). (Oh et al., 2010) synthesized core-chlorinated NDIs with fluoroalkyl chains, demonstrating their potential in flexible electronics due to their excellent field-effect mobilities and high on-off ratios in air.
Molecular Structure and Interaction Studies
The study of molecular interactions and structures is another area where related compounds have been applied. (Gouda et al., 2022) investigated N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, exploring its molecular structure, noncovalent interactions, and energy framework for crystal packing.
Development of High-Performance Polyimides
In the field of material science, naphthalene-containing compounds have been used to create high-performance polyimides. (Li et al., 2017) synthesized polyimides with naphthalene-containing diamines, achieving materials with high thermal stability, good solubility, and optical transparency.
Proton Transfer Studies
NDI derivatives have been utilized in proton transfer studies. (Inabe et al., 1994) explored the proton transfer in N-(2-hydroxy-1-naphthylmethylene)aniline-type compounds, providing insights into intramolecular hydrogen bonding dynamics.
Environmental Monitoring
NDI derivatives have been studied for environmental monitoring applications. (Lizier & Zanoni, 2012) developed a method for detecting aromatic amines in consumer products, such as hair dyes, using liquid chromatography coupled to electrochemical detection.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[4-(trifluoromethyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N/c19-17-13(6-5-12-3-1-2-4-16(12)17)11-23-15-9-7-14(8-10-15)18(20,21)22/h1-4,7-11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKBAQNMYYMZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chloro-4-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2871694.png)

![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2871699.png)

![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2871702.png)
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)


![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)
